molecular formula C9H9ClO2 B13991095 3-Chloro-5,6,7,8-tetrahydrochromen-2-one CAS No. 87937-61-9

3-Chloro-5,6,7,8-tetrahydrochromen-2-one

Cat. No.: B13991095
CAS No.: 87937-61-9
M. Wt: 184.62 g/mol
InChI Key: LLSZHPZQQXEKCF-UHFFFAOYSA-N
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Description

3-Chloro-5,6,7,8-tetrahydrochromen-2-one is an organic compound with the molecular formula C9H9ClO2. It is a derivative of chromen-2-one, featuring a chlorine atom at the 3rd position and a tetrahydrochromen ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5,6,7,8-tetrahydrochromen-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-chlorophenol with ethyl acetoacetate in the presence of a base, followed by cyclization to form the chromen-2-one ring. The reaction conditions often involve heating and the use of catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5,6,7,8-tetrahydrochromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in various functionalized chromen-2-one derivatives .

Scientific Research Applications

3-Chloro-5,6,7,8-tetrahydrochromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-5,6,7,8-tetrahydrochromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5,6,7,8-tetrahydrochromen-2-one is unique due to its specific structure and the presence of the chromen-2-one ring system. This structural feature imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

CAS No.

87937-61-9

Molecular Formula

C9H9ClO2

Molecular Weight

184.62 g/mol

IUPAC Name

3-chloro-5,6,7,8-tetrahydrochromen-2-one

InChI

InChI=1S/C9H9ClO2/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h5H,1-4H2

InChI Key

LLSZHPZQQXEKCF-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=C(C(=O)O2)Cl

Origin of Product

United States

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